molecular formula C22H23N3O5 B7638708 2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide

2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B7638708
M. Wt: 409.4 g/mol
InChI Key: IZEVVHZNNHCRBZ-QFIPXVFZSA-N
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Description

2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that falls within the class of imidazolidinone derivatives. Its structure includes a benzodioxole moiety, which is known for its presence in various biologically active compounds.

Properties

IUPAC Name

2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-13-4-6-16(8-14(13)2)23-19(26)11-25-20(27)22(3,24-21(25)28)10-15-5-7-17-18(9-15)30-12-29-17/h4-9H,10-12H2,1-3H3,(H,23,26)(H,24,28)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEVVHZNNHCRBZ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(NC2=O)(C)CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)[C@](NC2=O)(C)CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic synthesis. A common approach includes the condensation of N-(3,4-dimethylphenyl)glycine with 1,3-benzodioxole-5-carbaldehyde in the presence of an appropriate catalyst, followed by cyclization to form the imidazolidinone ring under controlled conditions of temperature and pH.

Industrial Production Methods: In industrial settings, this compound is produced using scalable chemical processes that ensure high yield and purity. Typically, continuous flow reactors and automated synthesis units are utilized to maintain consistent reaction conditions and optimize production efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidative reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

  • Reduction: Reduction reactions typically employ agents such as lithium aluminum hydride or sodium borohydride, which can convert carbonyl groups within the compound to alcohols or further reduce nitro groups if present.

  • Substitution: The compound is prone to electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings, which can be modified under specific reaction conditions to introduce various substituents.

Common Reagents and Conditions Used in These Reactions:

  • Oxidizing agents (potassium permanganate, chromium trioxide)

  • Reducing agents (lithium aluminum hydride, sodium borohydride)

  • Catalysts (acids, bases, transition metal catalysts)

  • Solvents (methanol, ethanol, acetone, dichloromethane)

Major Products Formed from These Reactions:

  • Oxidized derivatives

  • Reduced alcohols or amines

  • Substituted aromatic compounds

Scientific Research Applications

This compound has a broad spectrum of applications in scientific research:

  • Chemistry: Utilized in studying organic reaction mechanisms, exploring the properties of benzodioxole derivatives, and developing new synthetic methodologies.

  • Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and antineoplastic properties.

  • Medicine: Explored as a lead compound in drug development, particularly for its possible therapeutic applications in treating various diseases.

  • Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets within biological systems. It often acts by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the biological context, but typically involve the modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

  • Imidazolidinone derivatives with different substituents

  • Benzodioxole-containing compounds like piperonal derivatives

  • Other N-phenylacetamide derivatives

Its uniqueness lies in the specific combination of functional groups that confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.

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